Nedocromil(2-)
Description
Structure
3D Structure
Properties
Molecular Formula |
C19H15NO7-2 |
|---|---|
Molecular Weight |
369.3 g/mol |
IUPAC Name |
9-ethyl-4,6-dioxo-10-propylpyrano[3,2-g]quinoline-2,8-dicarboxylate |
InChI |
InChI=1S/C19H17NO7/c1-3-5-9-16-10(13(21)7-12(18(23)24)20(16)4-2)6-11-14(22)8-15(19(25)26)27-17(9)11/h6-8H,3-5H2,1-2H3,(H,23,24)(H,25,26)/p-2 |
InChI Key |
RQTOOFIXOKYGAN-UHFFFAOYSA-L |
SMILES |
CCCC1=C2C(=CC3=C1OC(=CC3=O)C(=O)[O-])C(=O)C=C(N2CC)C(=O)[O-] |
Canonical SMILES |
CCCC1=C2C(=CC3=C1OC(=CC3=O)C(=O)[O-])C(=O)C=C(N2CC)C(=O)[O-] |
Origin of Product |
United States |
Molecular and Cellular Pharmacology of Nedocromil 2
Fundamental Mechanisms of Inflammatory Cell Modulation
Nedocromil(2-) exerts its anti-inflammatory effects by intervening in the activation and response of multiple inflammatory cell types. ncats.iodrugbank.comncats.io It has been demonstrated to inhibit the activation and subsequent release of mediators from a variety of cells implicated in asthma, including mast cells, eosinophils, neutrophils, macrophages, monocytes, and platelets. ncats.ioguidetopharmacology.orghmdb.cadrugbank.comncats.io The primary mechanism is believed to be the stabilization of these cells, which prevents the release of pre-formed and newly synthesized inflammatory mediators. guidetopharmacology.orgwikipedia.org
Mast Cell Stabilization and Degranulation Inhibition
A principal action of Nedocromil(2-) is the stabilization of mast cells, which curtails their degranulation process. guidetopharmacology.orgwikipedia.orgtrc-p.nl This stabilization is crucial as it prevents the release of a cascade of inflammatory mediators that orchestrate allergic responses. wikipedia.org The mechanism underlying this stabilization may involve the inhibition of chloride ion flux within the mast cells. nih.gov By blocking IgE-regulated calcium channels, nedocromil (B1678009) prevents the necessary influx of intracellular calcium required for the fusion of histamine-containing vesicles with the cell membrane and subsequent degranulation. wikipedia.org
| Study Type | Model | Stimulus | Nedocromil Concentration | Effect on Histamine (B1213489) Release | Reference |
| In vitro | Human Lung Mast Cells | Anti-IgE | 5 x 10⁻⁶M (IC30) | Dose-dependent inhibition | nih.gov |
| In vitro | Mast Cells | Antigen | 2.1 µM (IC30) | Inhibition | medchemexpress.com |
| In vitro | Mast Cells | Anti-human IgE | 4.7 µM (IC30) | Inhibition | medchemexpress.com |
| In vivo | Wistar Rats | Stress | Not specified | Dose-dependent inhibition | jst.go.jp |
| Clinical Trial | Allergic Asthma Patients | Segmental Antigen Challenge | Not specified | Significant reduction | nih.gov |
In addition to histamine, Nedocromil(2-) also abrogates the secretion of tryptase from mast cells. guidetopharmacology.orgwikipedia.org Tryptase is a major protease stored in mast cell granules, and its release contributes to inflammation and tissue remodeling. nih.gov Research has shown a trend towards a reduction in tryptase levels in bronchoalveolar lavage fluid after nedocromil sodium pretreatment in allergic asthma patients undergoing antigen challenge. nih.gov Further studies have indicated that nedocromil sodium can inhibit the degradation of neuropeptides by mast cell proteases, which is a secondary consequence of inhibiting the release of these proteases, including tryptase. nih.gov In a study on hypertensive rats, nedocromil normalized the elevated levels of tryptase in the heart. ahajournals.org
Inhibition of Inflammatory Mediator Synthesis and Release from Diverse Leukocytes
The pharmacological activity of Nedocromil(2-) extends beyond mast cells to encompass a range of other leukocytes involved in inflammatory pathways. guidetopharmacology.orgdrugbank.comncats.io It has been shown to inhibit the release of various inflammatory mediators, including leukotrienes and prostaglandins, from these cells. ncats.iomedchemexpress.com
Nedocromil(2-) has demonstrated significant effects on eosinophils, key cells in the pathogenesis of asthma. nih.govnih.gov It has been shown to inhibit the activation of eosinophils. nih.gov Specifically, nedocromil sodium inhibited the platelet-activating factor (PAF)-induced increase in eosinophil activation in a dose-dependent manner, with optimal inhibition observed at 10⁻⁷ mol/L. nih.gov
Furthermore, nedocromil effectively modulates eosinophil chemotaxis, the directed migration of these cells to sites of inflammation. nih.govnih.gov It has been found to inhibit eosinophil chemotaxis induced by various factors, including PAF and leukotriene B4 (LTB4), with IC50 values of approximately 10⁻⁶ M and 10⁻⁷ M, respectively. nih.gov Nedocromil sodium also attenuates eosinophil chemotaxis induced by conditioned medium from human bronchial epithelial cells in a dose-dependent manner. psu.edu Pretreatment with nedocromil sodium has been shown to significantly reduce eosinophil recruitment into the airways following allergen challenge in asthmatic subjects. nih.gov
| Effect | Stimulus | Nedocromil Concentration | Finding | Reference |
| Inhibition of Activation | Platelet-Activating Factor (PAF) | 10⁻⁷ mol/L (optimal) | Dose-dependent inhibition | nih.gov |
| Inhibition of Chemotaxis | Platelet-Activating Factor (PAF) | ~10⁻⁶ M (IC50) | Significant inhibition | nih.gov |
| Inhibition of Chemotaxis | Leukotriene B4 (LTB4) | ~10⁻⁷ M (IC50) | Significant inhibition | nih.gov |
| Inhibition of Chemotaxis | Bronchial Epithelial Cell-Conditioned Medium | 10⁻⁵ M and 10⁻⁶ M | Dose-dependent attenuation | psu.edu |
| Reduction of Recruitment | Allergen Challenge | Not specified | Significant reduction in eosinophil influx | nih.gov |
Nedocromil(2-) also influences the function and migration of neutrophils. nih.govnih.gov It has been shown to inhibit the chemotaxis of neutrophils in response to several chemoattractants. nih.govnih.gov For instance, nedocromil sodium was found to be as active as the PAF antagonist BN 52021 in inhibiting PAF-induced neutrophil chemotaxis, with an IC50 of approximately 10⁻⁸ M. nih.gov It also inhibits neutrophil chemotaxis induced by zymosan-activated serum (ZAS), N-formyl-methionyl-leucyl-phenylalanine (FMLP), and LTB4 with IC50 values in the range of 10⁻⁷ M to 10⁻⁶ M. nih.gov In addition to inhibiting migration, nedocromil sodium has been observed to be a potent inhibitor of FMLP-induced enhancement of neutrophil complement (C3b) and IgG (Fc) rosettes, with an IC50 of approximately 5 x 10⁻⁹ M. nih.gov
| Effect | Stimulus | Nedocromil Concentration | Finding | Reference |
| Inhibition of Chemotaxis | Platelet-Activating Factor (PAF) | ~10⁻⁸ M (IC50) | Equally active as BN 52021 | nih.gov |
| Inhibition of Chemotaxis | Zymosan-Activated Serum (ZAS) | ~10⁻⁷-10⁻⁶ M (IC50) | Significant inhibition | nih.gov |
| Inhibition of Chemotaxis | N-formyl-methionyl-leucyl-phenylalanine (FMLP) | ~10⁻⁷ M (IC50) | Significant inhibition | nih.gov |
| Inhibition of Chemotaxis | Leukotriene B4 (LTB4) | ~10⁻⁶ M (IC50) | Significant inhibition | nih.gov |
| Inhibition of Rosette Enhancement | N-formyl-methionyl-leucyl-phenylalanine (FMLP) | ~5 x 10⁻⁹ M (IC50) | Potent inhibition | nih.gov |
Macrophage (Alveolar) Activity and Mediator Production
Nedocromil has demonstrated significant inhibitory effects on the function of alveolar macrophages. In vitro studies have shown that nedocromil sodium inhibits the IgE-dependent activation of human alveolar macrophages. nih.govnih.gov This inhibition leads to a reduction in the generation of cytotoxic mediators and a decrease in free radical production, as measured by chemiluminescence. nih.gov Furthermore, nedocromil sodium has been observed to significantly inhibit the release and synthesis of lysosomal enzymes, such as β-glucuronidase, in alveolar macrophages. nih.govnih.gov The drug's inhibitory action on these cells reaches its peak at concentrations between 10⁻⁹ and 10⁻⁷ mol/L. nih.gov
However, some studies have reported that nedocromil does not alter the expression of FcεRII (the low-affinity IgE receptor) on alveolar macrophages, nor does it affect the production of the pro-inflammatory cytokines IL-1β and IL-6 when stimulated by IgE complexes, allergen, or LPS. nih.gov In asthmatic patients, nedocromil sodium has been shown to decrease the releasability of leukotriene B4 (LTB4) and intracellular levels of 5-hydroxyeicosatetraenoic acid (5-HETE) in alveolar macrophages. ersnet.org
Monocyte Activation Pathways
Nedocromil also influences the activation pathways of monocytes. It has been shown to inhibit the in vitro activation of monocytes and the subsequent release of inflammatory mediators. drugbank.comhmdb.ca Specifically, nedocromil sodium inhibits the IgE-mediated generation of cytotoxic molecules from monocytes and concurrently suppresses their oxidative metabolism. nih.gov This inhibitory effect is observed in monocytes from both healthy individuals and asthmatic patients. nih.gov While nedocromil has been shown to modulate monocyte function, it does not appear to affect cytokine-induced FcεRII expression on these cells. nih.gov In response to various stimuli, monocytes can polarize into pro-inflammatory (M1) or anti-inflammatory (M2) phenotypes, which influences the expression of inflammasome-related genes and the subsequent inflammatory response. plos.org
Platelet Involvement in Inflammation
Platelets play a role in the inflammatory process, and their activation is a target for nedocromil. nih.gov Nedocromil sodium has been found to inhibit the activation of platelets by platelet-activating factor (PAF). nih.gov This inhibition extends to several aspects of platelet activation, including the "shape change" reaction, aggregation, and the release of thromboxane (B8750289) B2. nih.gov The 50% inhibitory concentrations (IC50) for these effects are in the nanomolar range. nih.gov
Furthermore, nedocromil interferes with the signal transduction pathway of platelet activation by inhibiting the formation of inositol (B14025) 1,4,5-triphosphate and diacylglycerol, as well as the increase of intracellular free calcium and the translocation of protein kinase C. nih.gov Notably, nedocromil has also been shown to inhibit the abnormal response of platelets to aspirin (B1665792) in aspirin-sensitive asthmatic patients. nih.govnih.gov The interaction between platelets and neutrophils is a key component of inflammation, with platelet P-selectin binding to neutrophil PSGL-1 being a primary mechanism of neutrophil recruitment. mdpi.com
Modulation of Prostaglandin (B15479496) D2 Release
Nedocromil has been shown to modulate the release of prostaglandin D2 (PGD2), a key mediator in allergic inflammation. drugbank.comncats.io It inhibits the release of PGD2 from mast cells following a challenge with either antigen or anti-human IgE. chemsrc.com Studies on human lung mast cells have demonstrated that nedocromil sodium is effective in inhibiting PGD2 release. nih.gov The mechanism for this inhibition may be linked to the release of Annexin-A1 (Anx-A1), as nedocromil's inhibitory effect on PGD2 release from human and murine mast cells is dependent on Anx-A1. plos.orgqmul.ac.uk Inhalation of mannitol, which can induce bronchoconstriction, is associated with the release of PGD2 from mast cells, and this response is inhibited by nedocromil. ersnet.org
Attenuation of Leukotriene C4 Release
Nedocromil effectively attenuates the release of leukotriene C4 (LTC4), another important inflammatory mediator. drugbank.comncats.io It inhibits the release of LTC4 from mast cells challenged with antigen or anti-human IgE, with IC30 values of 2.3 μM and 1.3 μM, respectively. chemsrc.com In vitro studies on human peripheral blood eosinophils have shown that nedocromil significantly inhibits calcium ionophore-activated LTC4 secretion. nih.gov Furthermore, nedocromil sodium has been found to prevent the release of LTC4 from the cellular population of chronically inflamed bronchi. e-lactancia.org This inhibition of LTC4 release from various inflammatory cells, including mast cells and eosinophils, contributes to its anti-inflammatory profile. researchgate.net
Impact on Arachidonic Acid Metabolism (Lipoxygenase and Cyclo-oxygenase Pathways)
Nedocromil's anti-inflammatory action includes its impact on the metabolism of arachidonic acid, which can proceed through the lipoxygenase and cyclo-oxygenase pathways to produce potent inflammatory mediators. drugbank.comncats.io Laboratory experiments have demonstrated that nedocromil sodium prevents the release of mediators derived from both of these pathways in a variety of human and animal leukocytes. e-lactancia.org The products of these pathways, such as leukotrienes and prostaglandins, are key players in the inflammatory response. nih.gov By inhibiting the release of these arachidonic acid metabolites, nedocromil helps to control the inflammatory cascade. drugbank.comncats.io
Neurogenic Inflammatory Pathway Modulation
Nedocromil has a significant inhibitory effect on sensory nerve activation, a key component of neurogenic inflammation. nih.gov Neurogenic inflammation involves the release of neuropeptides like substance P and calcitonin gene-related peptide (CGRP) from sensory nerve endings, which can lead to responses such as edema and bronchoconstriction. physiology.orgmdpi.com
Nedocromil sodium has been shown to prevent edema induced by substance P and neurokinin A in human skin. nih.gov In animal models, it has demonstrated inhibitory effects on bradykinin-induced plasma extravasation and airway vasodilation. nih.gov The mechanism of action is thought to involve the inhibition of axon reflexes and the subsequent release of these sensory neuropeptides. drugbank.comncats.io This action on sensory nerves likely contributes to its therapeutic effects in conditions with a neurogenic inflammatory component. nih.gov
Inhibition of Axon Reflexes
Nedocromil has been shown to inhibit axon reflexes, which are implicated in the pathogenesis of asthma. hmdb.cadrugbank.comncats.io This inhibitory action is a key component of its anti-inflammatory effects. By suppressing these reflexes, nedocromil can reduce the amplification of inflammatory signals mediated by the nervous system. Some studies suggest that this inhibition of axon reflexes may be a primary mechanism by which nedocromil prevents bronchoconstriction induced by various stimuli. atsjournals.orgbibliomed.org While the existence of operational axon reflexes in human airways is still a subject of research, evidence from animal models strongly supports this mechanism. nih.gov
Regulation of Sensory Neuropeptide Release (Substance P, Neurokinin A, Calcitonin-Gene-Related Peptide)
A crucial aspect of nedocromil's action is its ability to regulate the release of sensory neuropeptides, including Substance P, Neurokinin A (NKA), and Calcitonin-Gene-Related Peptide (CGRP). hmdb.cadrugbank.comncats.io These neuropeptides are potent mediators of inflammation and bronchoconstriction.
Substance P and Neurokinin A: Nedocromil has been found to inhibit the effects of Substance P and NKA. ersnet.orgersnet.orgnih.gov For instance, it can inhibit the bronchoconstrictor response to inhaled NKA in asthmatic individuals. ersnet.orgpfizer.comersnet.orgnih.gov Studies have shown that nedocromil significantly reduces the bronchoconstriction induced by NKA, suggesting an interference with the release or action of these neuropeptides. nih.gov In isolated rabbit trachea, nedocromil was observed to inhibit the potentiation of cholinergic neural responses induced by Substance P, particularly at a preganglionic site. nih.gov Furthermore, nedocromil inhibits the release of histamine from human lung fragments induced by Substance P. karger.com
Calcitonin-Gene-Related Peptide (CGRP): Nedocromil can also modulate the degradation of CGRP. nih.gov Mast cell proteases, such as tryptase and chymase, are known to degrade CGRP. nih.gov By inhibiting the release of these proteases from mast cells, nedocromil indirectly prevents the breakdown of CGRP, which has various roles including regulation of blood pressure and inflammation. nih.govwebmd.com
The table below summarizes the effect of Nedocromil(2-) on the release of various sensory neuropeptides.
| Sensory Neuropeptide | Effect of Nedocromil(2-) | Key Findings |
| Substance P | Inhibition of effects and release | Inhibits potentiation of cholinergic neural responses. nih.gov Inhibits histamine release from lung fragments. karger.com |
| Neurokinin A (NKA) | Inhibition of bronchoconstrictor response | Protects against NKA-induced bronchoconstriction in asthmatics. nih.gov |
| Calcitonin-Gene-Related Peptide (CGRP) | Indirectly prevents degradation | Inhibits release of mast cell proteases that degrade CGRP. nih.gov |
Bradykinin-Induced Bronchoconstriction Attenuation
Nedocromil is effective in attenuating bronchoconstriction induced by bradykinin. hmdb.cadrugbank.comncats.io Bradykinin is an inflammatory mediator that can cause airway narrowing, partly through the stimulation of sensory nerves. ersnet.orgremedypublications.com The inhibitory effect of nedocromil on bradykinin-induced bronchoconstriction is thought to be mediated by its action on sensory C-fibers and the subsequent inhibition of neuropeptide release. bibliomed.orgnih.gov This action further underscores the role of nedocromil in controlling neurogenic inflammatory pathways in the airways.
Ionic and Channel-Mediated Cellular Events of Nedocromil(2-)
The cellular actions of nedocromil(2-) are intricately linked to its ability to modulate ion channels and fluxes, which are fundamental to inflammatory cell activation and neuronal function.
Calcium Ion Influx Inhibition in Mast Cells
A primary mechanism of action for nedocromil is the inhibition of calcium ion (Ca2+) influx in mast cells. nih.govresearchgate.net The influx of extracellular calcium is a critical step in the degranulation of mast cells and the subsequent release of inflammatory mediators. nih.gov By blocking this influx, nedocromil effectively stabilizes mast cells and prevents the release of histamine and other pro-inflammatory substances. all-imm.comtudublin.ie This effect is considered a cornerstone of its anti-allergic properties.
Chloride Ion Channel Modulation (ICln Channel)
Nedocromil has been shown to modulate chloride ion (Cl-) channels, specifically the ICln channel, which is involved in cell volume regulation. karger.comnih.gov This modulation of chloride flux is a unifying hypothesis that may explain its effects on a variety of cells involved in asthma, including mast cells, epithelial cells, and neurons. nih.gov
The table below details the research findings on Nedocromil(2-)'s modulation of the ICln channel.
| Cell Type | Experimental Model | Key Findings on ICln Channel Modulation by Nedocromil(2-) |
| Mouse 3T3 Fibroblasts | Two-electrode voltage clamp | Blocked the ICln channel after a voltage clamp step to +40 mV; more potent and efficacious than sodium cromoglycate. karger.com |
| Various (Mast cells, epithelial cells, neurons) | Review of multiple studies | Inhibition of chloride ion flux is proposed as a unifying mechanism for nedocromil's action on different cell types in asthma. nih.gov |
Interactions with Voltage-Dependent Calcium Channels
In addition to its effects on mast cell calcium influx, nedocromil also interacts with voltage-dependent calcium channels (VDCCs). nih.gov Studies on canine tracheal smooth muscle have shown that nedocromil can eliminate voltage-dependent Ca2+ currents. nih.gov VDCCs are crucial for various physiological processes, including muscle contraction and neurotransmitter release. wikipedia.org By abolishing these currents, nedocromil may further contribute to its pharmacological effects, although the in vivo relevance of this finding requires further investigation. nih.gov
Indirect Electrolyte Flux Regulation
While direct modulation of specific ion channels by Nedocromil(2-) is not a primary mechanism of its action, the compound indirectly influences electrolyte flux, particularly in the context of cellular activation and degranulation. The stabilization of mast cells and other immune cells by Nedocromil(2-) prevents the large-scale release of inflammatory mediators. This, in turn, obviates the significant ion fluxes, such as calcium influx, that are characteristic of cellular degranulation processes. The process of mast cell degranulation is heavily dependent on an increase in intracellular calcium, which triggers the fusion of granular membranes with the cell membrane, leading to the release of histamine and other pro-inflammatory substances. By inhibiting the upstream signaling events that lead to degranulation, Nedocromil(2-) effectively prevents this calcium-dependent electrolyte movement.
It is important to distinguish between direct and indirect measurement techniques for electrolytes. Direct ion-selective electrode (ISE) methods measure the activity of electrolytes in the plasma water phase, which is the physiologically active component. acutecaretesting.org In contrast, indirect ISE methods measure the electrolyte concentration in the total plasma volume after dilution, which can be influenced by the volume of solids like proteins and lipids. acutecaretesting.org While not directly studied in the context of Nedocromil(2-) action, understanding these measurement principles is crucial for accurately interpreting electrolyte changes in physiological and pathological states that this drug aims to modulate.
Intracellular Signaling Cascades and Protein Interactions
Annexin-A1 (Anx-A1) Phosphorylation and Secretion
A pivotal aspect of Nedocromil(2-)'s mechanism of action involves the phosphorylation and subsequent secretion of the anti-inflammatory protein Annexin-A1 (Anx-A1). plos.orgnih.gov Research has demonstrated that cromones like Nedocromil(2-) potentiate the phosphorylation of Anx-A1 by 3-5 fold in cord-derived human mast cells (CDMCs). plos.orgnih.gov This phosphorylation is a critical step for the externalization of Anx-A1 from the cell. pa2online.org Once secreted, extracellular Anx-A1 can exert its anti-inflammatory effects. pa2online.org
The process of Anx-A1 secretion is not passive and is thought to involve ATP-binding cassette (ABC) transporters. researchgate.net Studies have shown that inhibitors of these transporters can block the release of Anx-A1, highlighting the active nature of this secretion process. researchgate.net
Anx-A1-Dependent Inhibition of Mediator Release
The inhibitory effect of Nedocromil(2-) on the release of inflammatory mediators from mast cells is critically dependent on Anx-A1. plos.orgnih.gov In studies using CDMCs, a 5-minute pretreatment with 10 nM Nedocromil(2-) inhibited the release of histamine and prostaglandin D2 (PGD2) by 30-65%. plos.orgnih.gov This inhibitory action was significantly reversed by a neutralizing anti-Anx-A1 monoclonal antibody, confirming the essential role of Anx-A1 in this process. plos.orgnih.gov
Further evidence comes from experiments on bone marrow-derived mast cells (BMDMCs) from both wild-type and Anx-A1 null mice. Nedocromil(2-) (10 nM) effectively inhibited mediator release (40-60%) in wild-type mice, but was inactive in cells from Anx-A1 null mice or in the presence of the neutralizing antibody. plos.orgnih.gov This demonstrates that the "mast cell stabilizing" effect of Nedocromil(2-) is not a direct action on the cell membrane but is mediated through the release of Anx-A1. plos.orgnih.govfrontiersin.org
| Cell Type | Stimulus | Nedocromil(2-) Concentration | Inhibition of Mediator Release | Effect of Anti-Anx-A1 Antibody | Reference |
| CDMCs | IgE-FcεRI crosslinking | 10 nM | 30-65% (Histamine & PGD2) | Reversed | plos.org, nih.gov |
| CDMCs | Compound 48/80 | 10 nM | ~50% (Histamine & PGD2) | Abolished | plos.org |
| Murine BMDMCs (wild type) | Compound 48/80, IgE-FcεRI crosslinking | 10 nM | 40-60% | Inactive in presence of antibody | plos.org, nih.gov |
| Murine BMDMCs (Anx-A1 null) | Compound 48/80, IgE-FcεRI crosslinking | 10 nM | Inactive | - | plos.org, nih.gov |
Role in Leukocyte Trafficking Inhibition
The influence of Nedocromil(2-) extends beyond mast cells to other immune cells, such as polymorphonuclear leukocytes (PMNs), where it inhibits their trafficking. This effect is also mediated by Anx-A1. nih.govnih.govahajournals.org In in vivo models of peritoneal inflammation, Nedocromil(2-) was shown to inhibit leukocyte migration in wild-type mice, but this effect was lost in Anx-A1 null mice. frontiersin.org
In vitro studies using human PMNs demonstrated that a short pretreatment with 10 nM Nedocromil(2-) inhibited their adhesion to endothelial cells. nih.govnih.govahajournals.org This anti-adhesive effect was reversed by a specific anti-Anx-A1 antibody, further solidifying the role of Anx-A1 in mediating the anti-inflammatory actions of Nedocromil(2-) on leukocyte trafficking. nih.govnih.govahajournals.org
| Model | Nedocromil(2-) Effect in Wild-Type Mice | Nedocromil(2-) Effect in Anx-A1-/- Mice | Reference |
| Peritoneal Inflammation | Inhibition of leukocyte migration | No effect | frontiersin.org |
| Reperfusion Injury (Mesenteric Microcirculation) | Significantly inhibited cell adhesion and emigration | No effect | nih.gov, nih.gov, ahajournals.org |
Protein Kinase C (PKC) Activity Modulation
Protein Kinase C (PKC) plays a crucial role in the signaling cascade initiated by Nedocromil(2-). Research indicates that cromones, including Nedocromil(2-), potentiate PKC phosphorylation by 2-5 fold in CDMCs. plos.orgnih.gov This activation of PKC is an essential upstream event for the subsequent phosphorylation and secretion of Anx-A1. pa2online.org The importance of PKC is underscored by the finding that PKC inhibitors can block the Nedocromil(2-)-induced phosphorylation of Anx-A1. pa2online.org
Interestingly, Nedocromil(2-) has been observed to prolong the duration of PKC activation initiated by other stimuli, such as dexamethasone, thereby promoting the release of Anx-A1. pa2online.org While some reports suggest a preferential inhibition of PKC-induced lysozyme (B549824) release by Nedocromil(2-), other studies indicate it does not interfere with the translocation or activity of PKC in other contexts, suggesting a complex and cell-type-specific modulation of this enzyme family. researchgate.net
Formyl Peptide Receptor (FPR1 and FPR2) Interactions and Internalization
The anti-inflammatory effects of the secreted Anx-A1 are mediated through its interaction with formyl peptide receptors (FPRs), a family of G-protein coupled receptors. mdpi.com Specifically, both FPR1 and FPR2 have been implicated. nih.govnih.gov The inhibitory effect of Nedocromil(2-) on PMN adhesion was reversed not only by an anti-Anx-A1 antibody but also by a combination of blocking antibodies against FPR1 and FPR2. nih.govnih.govahajournals.org This suggests that Anx-A1 released by Nedocromil(2-) acts on both these receptors to inhibit leukocyte trafficking. nih.gov
The interaction of Anx-A1 with FPRs can lead to different downstream signaling events. For instance, full-length Anx-A1 can cause FPR2 homodimerization, activating the p38 signaling pathway, while an N-terminal peptide of Anx-A1 can lead to FPR1/FPR2 heterodimerization and activation of a JNK-dependent pathway. nih.gov
While Nedocromil(2-) itself does not directly bind to FPRs, its action is dependent on the Anx-A1/FPR signaling axis. The antagonist for fpr2/3, WRW4, was found to block the inhibitory action of Nedocromil(2-) on PGD2 release, but not on histamine release, from mast cells. nih.gov This suggests a differential involvement of FPR family members in regulating the release of various inflammatory mediators. nih.govnih.gov Receptor internalization is a key regulatory step for FPR signaling, and different agonists can induce varying levels of internalization. biorxiv.orgresearchgate.net
| Receptor | Role in Nedocromil(2-) Action | Supporting Evidence | Reference |
| FPR1 | Mediates Anx-A1's inhibitory effect on PMN adhesion. | Inhibition of PMN adhesion reversed by anti-FPR1 and anti-FPR2 antibodies. | nih.gov, nih.gov, ahajournals.org |
| FPR2 | Mediates Anx-A1's inhibitory effect on PMN adhesion and mast cell PGD2 release. | Inhibition of PMN adhesion reversed by anti-FPR1 and anti-FPR2 antibodies. Inhibition of PGD2 release blocked by fpr2/3 antagonist. | nih.gov, nih.gov, ahajournals.org, nih.gov |
G-protein Coupled Receptor 35 (GPR35) Activation
Nedocromil(2-), along with the related compound cromolyn (B99618) disodium, has been identified as a potent agonist for the G-protein-coupled receptor 35 (GPR35). scite.aicapes.gov.brnih.gov This discovery has shifted the understanding of its mechanism of action beyond simple mast cell stabilization, implicating direct receptor-mediated signaling. researchgate.net GPR35 is an orphan receptor that is expressed in various immune cells, including human mast cells, basophils, and eosinophils, as well as in the gastrointestinal tract. scite.airesearchgate.netkarger.comscienceopen.com Research indicates that GPR35 may play a significant role in mast cell biology and inflammatory responses. scite.ainih.govjst.go.jp
The activation of GPR35 by nedocromil has been characterized using cellular assays that measure downstream signaling events, such as calcium flux and inositol phosphate (B84403) accumulation. scite.ainih.govkarger.com Studies have revealed that nedocromil acts as a moderately potent agonist at human GPR35. scite.ai A notable characteristic of its interaction with GPR35 is the marked species-dependent variation in potency. Nedocromil is significantly more potent on the human GPR35 ortholog than on the corresponding receptors in mice and rats. scite.airesearchgate.netkarger.com This contrasts with other known GPR35 agonists like zaprinast, which is more effective on rodent receptors. scite.aikarger.com
Furthermore, investigations have clarified that the GPR35-mediated activity of nedocromil is distinct from other signaling pathways. For instance, unlike zaprinast, which also functions as a phosphodiesterase 5 (PDE5) inhibitor, nedocromil and cromolyn show no inhibitory activity towards PDE5. scite.ainih.govresearchgate.net This finding suggests that the therapeutic effects attributed to nedocromil may be specifically linked to its activation of GPR35. researchgate.net The receptor itself is known to signal through Gα₁₃ and β-arrestin-2 pathways. nih.gov The identification of nedocromil as a GPR35 agonist has prompted further investigation into related structures, leading to the discovery of other antiallergic compounds, such as lodoxamide (B1675017) and bufrolin, as high-potency GPR35 agonists. scite.ainih.gov
The following table summarizes the comparative pharmacology of nedocromil and other key ligands at the GPR35 receptor across different species, as determined by functional assays.
| Compound | Receptor Ortholog | Activity | Potency | Assay Type |
| Nedocromil Sodium | Human GPR35 | Agonist | More Potent | Calcium Flux, Inositol Phosphate |
| Nedocromil Sodium | Mouse/Rat GPR35 | Agonist | Less Potent | Calcium Flux, Inositol Phosphate |
| Cromolyn Disodium | Human GPR35 | Agonist | More Potent | Calcium Flux, Inositol Phosphate |
| Cromolyn Disodium | Mouse/Rat GPR35 | Agonist | Less Potent | Calcium Flux, Inositol Phosphate |
| Zaprinast | Human GPR35 | Agonist | Less Potent | Calcium Flux, Inositol Phosphate |
| Zaprinast | Mouse/Rat GPR35 | Agonist | More Potent | Calcium Flux, Inositol Phosphate |
| Lodoxamide | Human GPR35 | Agonist | High Potency | Not Specified |
| Bufrolin | Human GPR35 | Agonist | High Potency | Not Specified |
Receptor Pharmacology and Ligand Binding Profile of Nedocromil 2
Cysteinyl Leukotriene Receptor Antagonism (CYSLTR1 and CYSLTR2)
Nedocromil(2-) has been identified as an antagonist of both cysteinyl leukotriene receptor 1 (CysLTR1) and cysteinyl leukotriene receptor 2 (CysLTR2). drugbank.comdrugbank.comdrugbank.com Cysteinyl leukotrienes (CysLTs), namely LTC4, LTD4, and LTE4, are potent lipid mediators derived from arachidonic acid that play a crucial role in the pathophysiology of asthma and other allergic inflammatory conditions. medchemexpress.comnih.gov They mediate their effects through binding to CysLT receptors, which are G protein-coupled receptors. medchemexpress.com
CysLTR1 is the high-affinity receptor for LTD4 and its activation leads to bronchoconstriction, smooth muscle proliferation, edema, and eosinophil migration. drugbank.comnih.gov CysLTR2 also binds CysLTs and is implicated in inflammatory processes. drugbank.comnih.gov By acting as an antagonist at both CysLTR1 and CysLTR2, Nedocromil(2-) can inhibit the downstream effects of cysteinyl leukotrienes. drugbank.comdrugbank.comdrugbank.com
Table 1: Nedocromil(2-) Interaction with Cysteinyl Leukotriene Receptors
| Receptor | Action | Organism |
| Cysteinyl leukotriene receptor 1 (CysLTR1) | Antagonist | Humans |
| Cysteinyl leukotriene receptor 2 (CysLTR2) | Antagonist | Humans |
fMet-Leu-Phe Receptor Modulation
Nedocromil(2-) also modulates the activity of the N-formyl-methionyl-leucyl-phenylalanine (fMet-Leu-Phe or fMLP) receptor (FPR1), a G protein-coupled receptor primarily expressed on phagocytic leukocytes like neutrophils. drugbank.comgenecards.orguniprot.org The fMLP receptor is a high-affinity receptor for N-formyl peptides, which are potent chemoattractants for neutrophils. uniprot.orgmdpi.com Binding of fMLP to its receptor triggers a cascade of events in neutrophils, including intracellular calcium mobilization and superoxide (B77818) anion release, which are key components of the inflammatory response. uniprot.org
Research indicates that Nedocromil(2-) acts as an antagonist at the fMet-Leu-Phe receptor. drugbank.com One study investigated the effects of nedocromil (B1678009) sodium on the binding of fMet-Leu-Phe in human neutrophils, suggesting a direct interaction with the receptor or its signaling pathway. researchgate.netsemanticscholar.org However, specific quantitative binding affinity data (e.g., Ki or IC50 values) for this interaction are not detailed in the available literature. The antagonism at the fMLP receptor contributes to the anti-inflammatory profile of Nedocromil(2-) by interfering with neutrophil activation and chemotaxis.
Table 2: Nedocromil(2-) Interaction with the fMet-Leu-Phe Receptor
| Receptor | Action | Organism |
| fMet-Leu-Phe receptor (FPR1) | Antagonist | Humans |
Prostaglandin (B15479496) D2 Receptor Interactions
The interaction of Nedocromil(2-) with the Prostaglandin D2 (PGD2) receptor system is less direct compared to its effects on leukotriene and fMLP receptors. Prostaglandin D2 is another important mediator released from mast cells during allergic reactions, and it exerts its effects through two main receptors: the DP1 receptor and the Chemoattractant Receptor-Homologous molecule expressed on Th2 cells (CRTH2 or DP2). nih.govresearchgate.netd-nb.info
Current pharmacological databases list the direct action of Nedocromil(2-) on the Prostaglandin D2 receptor as "unknown". drugbank.com However, it has been demonstrated that Nedocromil(2-) inhibits the release of PGD2 from mast cells. drugbank.commedchemexpress.com This suggests that Nedocromil(2-) does not act as a direct receptor antagonist but rather interferes with the synthesis or release of PGD2, thereby indirectly modulating the activation of PGD2 receptors. This inhibition of PGD2 release is a key aspect of its mast cell stabilizing activity. wikipedia.org
Table 3: Nedocromil(2-) Interaction with the Prostaglandin D2 System
| Receptor/Mediator | Action of Nedocromil(2-) | Organism |
| Prostaglandin D2 receptor | Unknown | Humans |
| Prostaglandin D2 (PGD2) | Inhibits release | Humans |
Pre Clinical Research Models and Methodologies in Nedocromil 2 Studies
In Vitro Cellular Assay Systems
In vitro cellular assays are fundamental in pre-clinical research, providing controlled environments to study the direct effects of compounds on specific cell types and pathways. For Nedocromil(2-), these systems have been crucial in understanding its inhibitory effects on various inflammatory cells. pfizer.com
Mast cells are key players in allergic and inflammatory responses. Cell lines such as the rat basophilic leukemia (RBL-2H3) line and primary mast cells derived from human or murine bone marrow serve as critical models for studying mast cell stabilization. nih.govresearchgate.net RBL-2H3 cells, in particular, are widely used because they can be easily cultured and express high-affinity IgE receptors (FcεRI), making them a suitable model for studying IgE-mediated degranulation. researchgate.net
Studies have shown that Nedocromil(2-) inhibits the release of inflammatory mediators from these cells. Research on human cord-derived mast cells (CDMCs) and murine bone marrow-derived mast cells (BMDMCs) revealed that Nedocromil (B1678009) (10 nM) can inhibit the release of histamine (B1213489) and prostaglandin (B15479496) D2 by 30-65% following IgE-receptor crosslinking. nih.govplos.org A key finding is that this inhibitory action is linked to the stimulation of Annexin-A1 (Anx-A1) release from the mast cells. nih.gov In CDMCs, cromones like nedocromil were found to potentiate protein kinase C (PKC) phosphorylation by 2-5 fold and Anx-A1 phosphorylation and secretion by 3-5 fold. nih.govplos.org The inhibitory effect of nedocromil was reversed by a neutralizing anti-Anx-A1 antibody and was absent in mast cells from Anx-A1 null mice, highlighting the crucial role of this protein in the drug's mechanism. nih.govplos.orgplos.org
Table 1: Effect of Nedocromil(2-) on Mast Cell Mediator Release
| Cell Type | Stimulus | Nedocromil Concentration | Mediator | % Inhibition | Reference |
|---|---|---|---|---|---|
| Human Cord-Derived Mast Cells (CDMCs) | IgE-FcεRI crosslinking | 10 nM | Histamine | ~42% | plos.org |
| Human Cord-Derived Mast Cells (CDMCs) | IgE-FcεRI crosslinking | 10 nM | Prostaglandin D2 | ~62% | plos.org |
| Murine Bone Marrow-Derived Mast Cells (BMDMCs) | Compound 48/80 or IgE-FcεRI cross-linking | 10 nM | General Mediators | 40-60% | nih.govplos.org |
| Murine Bone Marrow-Derived Mast Cells (BMDMCs) | Compound 48/80 | 10 nM | Histamine | ~43.6% | researchgate.net |
| Murine Bone Marrow-Derived Mast Cells (BMDMCs) | Compound 48/80 | 10 nM | Prostaglandin D2 | ~61.04% | researchgate.net |
The action of Nedocromil(2-) extends beyond mast cells to other key inflammatory cells like mononuclear phagocytes (alveolar macrophages and blood monocytes) and platelets. nih.govkarger.comkarger.com These cells are implicated in allergic disorders through their expression of IgE receptors. nih.govnih.gov
In vitro studies have demonstrated that Nedocromil(2-) inhibits the IgE-dependent activation of these cells. It has been shown to suppress the IgE-mediated generation of cytotoxic molecules from monocytes and platelets. nih.govnih.gov This inhibition is accompanied by a reduction in their oxidative metabolism, as measured by chemiluminescence. nih.govkarger.comkarger.com In the case of alveolar macrophages, Nedocromil(2-) reduces their capacity to synthesize and release mediators, an effect estimated by measuring β-glucuronidase activity. nih.govnih.gov Furthermore, at therapeutic concentrations, Nedocromil(2-) was found to inhibit the abnormal response of platelets from aspirin-sensitive asthmatics to aspirin (B1665792). nih.gov
Table 2: Effects of Nedocromil(2-) on Human Mononuclear Phagocytes and Platelets
| Cell Type | Assay/Endpoint | Effect of Nedocromil(2-) | Reference |
|---|---|---|---|
| Blood Monocytes | IgE-mediated cytotoxicity | Inhibition | nih.govnih.gov |
| Blood Monocytes | Oxidative metabolism (chemiluminescence) | Inhibition | nih.govnih.gov |
| Platelets | IgE-mediated cytotoxicity | Inhibition | nih.govnih.gov |
| Platelets | Oxidative metabolism (chemiluminescence) | Inhibition | nih.govnih.gov |
| Alveolar Macrophages | Mediator synthesis/release (β-glucuronidase) | Reduction | nih.govnih.gov |
| Platelets (from aspirin-sensitive asthmatics) | Abnormal response to aspirin | Inhibition | nih.gov |
Human Umbilical Vein Endothelial Cells (HUVECs) are a widely used primary cell model for studying vascular biology and inflammation, including the processes of leukocyte adhesion and migration. nih.govpromocell.commdpi.com Research has explored the impact of Nedocromil(2-) on the interaction between neutrophils and endothelial cells. One study demonstrated that pretreatment of human polymorphonuclear neutrophils (PMNs) with nedocromil at a concentration of 10⁻⁵ M significantly inhibited their adhesion to HUVECs that had been stimulated with lipopolysaccharide (LPS). ahajournals.org This suggests a role for Nedocromil(2-) in modulating the initial steps of neutrophil extravasation during an inflammatory response.
Fibroblasts, such as the mouse 3T3 cell line, are used to model tissue remodeling and fibrosis. biorxiv.org Studies involving co-cultures of rat peritoneal mast cells and mouse 3T3 fibroblasts have provided insights into the anti-fibrotic potential of Nedocromil(2-). nih.gov In these co-culture systems, repeated activation of mast cells with compound 48/80 led to a twofold increase in collagen production by the fibroblasts. nih.gov Treatment with Nedocromil sodium (10⁻⁵ M) was found to reduce this mast cell-induced collagen production by 63%. nih.gov However, Nedocromil(2-) did not significantly alter fibroblast proliferation under these conditions. nih.gov
Other research using 3T3 fibroblasts has focused on the effect of Nedocromil(2-) on ion channels. These studies have shown that both nedocromil sodium and sodium cromoglycate can block a hypotonic-saline-induced activation of a chloride channel (ICln) in these cells, with nedocromil being more potent and efficacious. karger.com
Neutrophil function assays are employed to assess the ability of these leukocytes to migrate towards a chemical signal (chemotaxis) and adhere to surfaces, which are critical steps in the inflammatory cascade. core.ac.uk The effect of Nedocromil(2-) on these functions has been investigated with somewhat varied results.
One study reported that Nedocromil sodium, along with sodium cromoglycate, inhibited the chemotaxis of human neutrophils induced by various chemoattractants, including platelet-activating factor (PAF), zymosan-activated serum (ZAS), N-formyl-methionyl-leucyl-phenylalanine (FMLP), and leukotriene B4 (LTB4). nih.gov The concentration required for 50% inhibition (IC50) varied depending on the chemoattractant, ranging from approximately 10⁻⁸ M for PAF to 10⁻⁶ M for LTB4. nih.gov
Conversely, a different study using an in vitro model designed to mimic neutrophil extravasation through cellular barriers (endothelial and epithelial monolayers) found that nedocromil did not significantly affect neutrophil chemotaxis towards FMLP, LTB4, or PAF. nih.gov This study concluded that while nedocromil has anti-inflammatory effects, its primary action is likely not mediated by the direct inhibition of neutrophil chemotaxis. nih.gov As mentioned previously, nedocromil has been shown to inhibit neutrophil adhesion to HUVECs. ahajournals.org
Table 3: Inhibitory Concentration (IC50) of Nedocromil(2-) on Neutrophil Chemotaxis
| Chemoattractant | IC50 (M) | Reference |
|---|---|---|
| Platelet-Activating Factor (PAF) | ~ 10⁻⁸ | nih.gov |
| Zymosan-Activated Serum (ZAS) | ~ 10⁻⁷ - 10⁻⁶ | nih.gov |
| N-formyl-methionyl-leucyl-phenylalanine (FMLP) | ~ 10⁻⁷ | nih.gov |
| Leukotriene B4 (LTB4) | ~ 10⁻⁶ | nih.gov |
The patch-clamp technique is a powerful electrophysiological tool used to study the activity of ion channels in the cell membrane. uk.comresearchgate.netwikipedia.org This methodology allows for the precise measurement of ionic currents and has been applied to understand the molecular mechanisms of drugs like Nedocromil(2-).
Research utilizing patch-clamp techniques on mouse 3T3 fibroblasts demonstrated that Nedocromil(2-) can block chloride ion channels. karger.com Specifically, using a two-electrode voltage clamp, studies showed that both nedocromil sodium and sodium cromoglycate blocked the outwardly rectifying, calcium-insensitive chloride current known as ICln. karger.com Nedocromil(2-) was found to be more potent and efficacious than sodium cromoglycate in blocking this current. karger.com This modulation of chloride channels is thought to be a potential mechanism contributing to the cell-stabilizing effects of cromones. karger.com
Ex Vivo Tissue Preparations
Ex vivo studies using canine tracheal smooth muscle have provided significant insights into the direct effects of Nedocromil on airway tissue. In these preparations, researchers can investigate the compound's influence on ion currents, calcium signaling, and muscle contractility, which are fundamental processes in bronchoconstriction.
Investigations have employed a combination of patch-clamp electrophysiology, fura-2 (B149405) fluorimetry for monitoring intracellular calcium ([Ca2+]), and traditional muscle-bath techniques to assess contractions. nih.gov Studies revealed that both Nedocromil and the related compound Cromolyn (B99618) effectively eliminated voltage-dependent Ca2+ currents in canine tracheal smooth muscle cells. nih.gov This action led to a secondary reduction in depolarization-evoked K+ currents. nih.gov However, Nedocromil had minimal to no effect on the release of calcium from internal stores (sarcoplasmic reticulum) triggered by acetylcholine, nor did it significantly alter the subsequent muscle contraction initiated by this pathway. nih.gov This suggests a specific action on plasma membrane ion channels rather than on intracellular calcium release mechanisms. nih.gov
Table 1: Effects of Nedocromil on Canine Tracheal Smooth Muscle
| Parameter Measured | Technique Used | Observed Effect of Nedocromil | Reference |
|---|---|---|---|
| Voltage-Dependent Ca2+ Currents | Patch-Clamp | Eliminated | nih.gov |
| Depolarization-Evoked K+ Currents | Patch-Clamp | Reduced (as a consequence of Ca2+ current block) | nih.gov |
| Acetylcholine-Evoked Internal Ca2+ Release | Fura-2 Fluorimetry | Little to no effect | nih.gov |
| Acetylcholine-Evoked Contraction | Muscle-Bath | Not significantly altered | nih.gov |
In Vivo Animal Models of Inflammatory Responses
Primate models of allergic asthma, particularly monkeys sensitized to the nematode parasite Ascaris suum, have been instrumental in demonstrating the in vivo efficacy of Nedocromil. nih.govnih.gov These models are valuable because the IgE-mediated immediate hypersensitivity reaction in these animals closely mimics the allergic response in humans. nih.gov
In studies involving Ascaris suum-sensitized monkeys, bronchial challenge with the specific antigen reliably induces bronchoconstriction, characterized by changes in airways resistance and lung compliance. nih.gove-lactancia.org Pre-treatment with aerosolized Nedocromil was shown to provide significant protection against these antigen-induced changes. nih.gove-lactancia.org Notably, in a direct comparison, Nedocromil effectively inhibited the bronchoconstriction, whereas sodium cromoglycate was found to be relatively inactive in this model. nih.govnih.gov Furthermore, Nedocromil was shown to prevent the release of inflammatory mediators, such as histamine, from mast cells recovered from the bronchoalveolar lavage of these sensitive monkeys, suggesting a mast cell stabilizing effect. nih.gov
Animal models have been developed to study the bronchoconstriction induced by physical stimuli like exercise and the inhalation of cold, dry air, which are common triggers for asthma. These models, which include species such as guinea pigs and dogs, have helped to uncover the mechanisms behind this response and to evaluate the protective effects of compounds like Nedocromil. qdcxjkg.com Airflow-induced bronchoconstriction is considered a basic mammalian response to airway desiccation. qdcxjkg.comresearchgate.net
While much of the research on exercise- and cold air-induced bronchoconstriction involves human subjects, foundational animal studies have been crucial. researchgate.nettandfonline.com These models have established that biochemical mediators and neural reflexes play a significant role in the response. researchgate.netersnet.org Nedocromil has demonstrated anti-inflammatory properties in various animal models of asthma. researchgate.net Its mechanism in these contexts is thought to involve the inhibition of inflammatory cell activation and mediator release. researchgate.net Additionally, studies in dogs have suggested that Nedocromil may possess an anti-tussive action by inhibiting sensory nerve activity in the lungs, a mechanism that could contribute to its efficacy in preventing bronchoconstriction triggered by irritants. nih.gov
To investigate the molecular pathways underlying Nedocromil's anti-inflammatory effects, researchers have utilized models of peritoneal inflammation, particularly in genetically modified mice. The use of Annexin-A1 (Anx-A1) null mice (mice lacking the gene for Anx-A1) has been pivotal in this area. frontiersin.orgplos.org Anx-A1 is a protein known to play a key role in mediating anti-inflammatory and pro-resolution responses. frontiersin.org
In wild-type mice, Nedocromil effectively inhibits leukocyte migration and adhesion in models of peritoneal inflammation. frontiersin.org However, a critical finding from these studies is that the ability of Nedocromil to inhibit leukocyte migration was lost in Anx-A1 null mice. frontiersin.org Similarly, Nedocromil inhibited the release of mediators from murine mast cells from wild-type mice, but was inactive on cells from Anx-A1 null mice. plos.org This demonstrates that the anti-inflammatory action of Nedocromil is dependent on the presence of Anx-A1. frontiersin.orgplos.org Further research indicates that Nedocromil may act by stimulating the phosphorylation and secretion of Anx-A1 from mast cells, which then acts in an autocrine or paracrine fashion to suppress degranulation and inflammation. frontiersin.orgplos.org
Table 2: Effect of Nedocromil in Peritoneal Inflammation Models
| Animal Model | Inflammatory Parameter | Effect of Nedocromil | Reference |
|---|---|---|---|
| Wild-Type Mice | Leukocyte Migration/Adhesion | Inhibited | frontiersin.orgnih.gov |
| Anx-A1 Null Mice | Leukocyte Migration/Adhesion | Inactive (effect lost) | frontiersin.orgnih.gov |
| Wild-Type Murine Mast Cells | Mediator Release (e.g., Histamine) | Inhibited | plos.org |
| Anx-A1 Null Murine Mast Cells | Mediator Release (e.g., Histamine) | Inactive | plos.org |
Comparative Pharmacological Analysis of Nedocromil 2
Distinction from Bronchodilators, Antihistamines, and Corticosteroids (Mechanistic)
Nedocromil(2-), an anti-inflammatory agent, operates via a distinct mechanism of action compared to other common asthma and allergy medications like bronchodilators, antihistamines, and corticosteroids. nih.govdrugbank.com Its primary role is prophylactic, preventing the cascade of inflammatory events rather than reversing symptoms that have already manifested. wikipedia.org
Bronchodilators, such as beta-agonists (e.g., albuterol) and muscarinic antagonists, provide rapid relief from bronchoconstriction. wikipedia.org Beta-agonists stimulate β2-adrenergic receptors on airway smooth muscle cells, leading to muscle relaxation and bronchodilation. mdpi.com Muscarinic antagonists block acetylcholine from binding to muscarinic receptors on airway smooth muscle, thereby inhibiting bronchoconstriction. nih.govmhmedical.com In contrast, Nedocromil(2-) possesses no direct bronchodilator activity. drugbank.com Its therapeutic effect is not immediate and is centered on stabilizing inflammatory cells to prevent the release of bronchoconstricting mediators in the first place. wikipedia.org
Antihistamines function by competitively blocking histamine (B1213489) from binding to H1 receptors on target cells. This action counteracts the effects of histamine, a key mediator in allergic reactions that causes symptoms like itching, sneezing, and vasodilation. Nedocromil(2-), however, is not a histamine H1-receptor antagonist. drugbank.com Instead of blocking histamine that has already been released, Nedocromil(2-) prevents its release from mast cells and other inflammatory cells. nih.gov
Corticosteroids are potent anti-inflammatory drugs that act broadly to suppress the immune response. youtube.com Their mechanism involves entering the nucleus of inflammatory cells and altering gene expression, leading to a decrease in the production of pro-inflammatory proteins and an increase in anti-inflammatory proteins. youtube.com While both Nedocromil(2-) and corticosteroids have anti-inflammatory properties, their mechanisms differ significantly. Nedocromil(2-) has a more targeted action, primarily inhibiting the activation of various inflammatory cells, including mast cells, eosinophils, neutrophils, and macrophages. nih.govdrugbank.com This prevents the release of pre-formed and newly synthesized inflammatory mediators. nih.gov Corticosteroids, on the other hand, have a much wider and more profound impact on the immune system. nih.gov
Comparative Evaluation with Other Mast Cell Stabilizers
Nedocromil(2-) belongs to a class of drugs known as mast cell stabilizers, which also includes compounds like Sodium Cromoglycate and Lodoxamide (B1675017). wikipedia.org While they share a common overarching mechanism of inhibiting mast cell degranulation, there are notable differences in their pharmacological profiles. nih.gov
Sodium Cromoglycate (Cromolyn)
Sodium Cromoglycate, often referred to as cromolyn (B99618), is a first-generation mast cell stabilizer and serves as a key comparator for Nedocromil(2-). karger.com
Both Nedocromil(2-) and Sodium Cromoglycate exert their primary effect by stabilizing mast cells, thereby preventing the release of histamine and other inflammatory mediators upon encountering an allergen. nih.gov A key aspect of their mechanism is believed to involve the modulation of ion channels. Specifically, both compounds have been shown to inhibit chloride ion channels. nih.govkarger.comnih.gov This inhibition of chloride ion flux is thought to play a crucial role in preventing the influx of calcium ions, a critical step in the degranulation process of mast cells. mayoclinic.org By blocking these channels, both drugs effectively prevent the release of inflammatory mediators that trigger allergic symptoms. karger.commayoclinic.org
Pre-clinical and clinical studies have consistently demonstrated that Nedocromil(2-) is a more potent mast cell stabilizer than Sodium Cromoglycate. nih.govnih.gov In a study comparing their effects on adenosine monophosphate (AMP)-induced bronchoconstriction, Nedocromil(2-) was found to be at least 4 to 8 times more potent than Sodium Cromoglycate. nih.gov Another study highlighted that in a model of chronic airway disease in Ascaris-sensitized monkeys, Nedocromil(2-) provided significant protection against antigen-provoked changes in airway resistance and lung compliance, whereas Sodium Cromoglycate did not. nih.gov This enhanced effect of Nedocromil(2-) is attributed to its greater ability to prevent the release of mediators like histamine, leukotriene C4, and prostaglandin (B15479496) D2 from the cellular population of a chronically inflamed bronchus, particularly from mucosal mast cells. nih.gov
| Parameter | Placebo | Sodium Cromoglycate | Nedocromil(2-) |
|---|---|---|---|
| PD20FEV1 (μmol) | 4.9 | 36.6 | 134 |
| PD40 Vmax30 (μmol) | 1.8 | 20.5 | 101.6 |
While both drugs inhibit a range of inflammatory cells, research indicates they have differential effects on specific cell types. nih.govresearchgate.net For instance, Nedocromil(2-) has been shown to inhibit the abnormal in vitro response to aspirin (B1665792) of platelets from aspirin-sensitive asthmatics, an effect not observed with Sodium Cromoglycate. nih.gov Furthermore, while both compounds can inhibit granulocyte-mediated cytotoxicity, Nedocromil(2-) has demonstrated a preferential ability to blunt certain secretory responses in neutrophils compared to Sodium Cromoglycate. nih.govresearchgate.net
| Cell Type | Effect of Nedocromil(2-) | Effect of Sodium Cromoglycate | Reference |
|---|---|---|---|
| Platelets (in aspirin-sensitive asthma) | Inhibits abnormal response to aspirin | No inhibition of abnormal response to aspirin | nih.gov |
| Neutrophils | Preferentially blunts some secretory responses | Less effective in blunting certain secretory responses | researchgate.net |
| Granulocytes (Neutrophils and Eosinophils) | Inhibits antibody-dependent cell-mediated cytotoxicity | Inhibits antibody-dependent cell-mediated cytotoxicity | nih.gov |
Lodoxamide
Lodoxamide is another mast cell stabilizer, primarily used in ophthalmic preparations for allergic conjunctivitis. nih.goveverydayhealth.com Direct preclinical comparative studies between Nedocromil(2-) and Lodoxamide are limited. However, clinical studies in the context of vernal keratoconjunctivitis have shown Lodoxamide to be more effective than Sodium Cromoglycate in improving clinical signs and symptoms. nih.gov Given that Nedocromil(2-) has also demonstrated comparable or superior efficacy to Sodium Cromoglycate in various settings, it can be inferred that both Nedocromil(2-) and Lodoxamide are potent mast cell stabilizers. nih.govcochrane.org One study noted that patients using Lodoxamide reported significantly fewer symptoms of lacrimation, burning, itching, photophobia, and eyelid swelling compared to those on placebo. nih.gov
Ketotifen
Ketotifen is an anti-allergic agent with a dual mechanism of action, functioning as both a selective, non-competitive histamine H1-receptor antagonist and a mast cell stabilizer. nih.gov This dual activity distinguishes it from Nedocromil(2-), which does not possess antihistaminic properties. drugbank.comnih.gov While both compounds inhibit the release of inflammatory mediators from mast cells, Ketotifen also directly blocks the effects of histamine that has already been released. nih.gov
In comparative clinical studies focusing on allergic conjunctivitis, Ketotifen has demonstrated a superior efficacy profile to Nedocromil (B1678009). A placebo-controlled study using the conjunctival allergen challenge model found that a 0.025% ketotifen fumarate ophthalmic solution was significantly more effective than a 2.0% nedocromil sodium solution in preventing ocular itching at both 5 minutes and 12 hours post-administration. nih.govarvojournals.org In the same study, nedocromil-treated eyes showed no statistically significant difference from placebo in preventing ocular itching. nih.govarvojournals.org Furthermore, Ketotifen was reported to be significantly more comfortable upon instillation. nih.gov
The pharmacological differences are rooted in their distinct molecular actions. Nedocromil's activity is broad, affecting multiple inflammatory cells like eosinophils, neutrophils, and macrophages, in addition to mast cells, and it also appears to modulate sensory nerve activation. drugbank.comnih.govnih.gov Ketotifen's action is more targeted towards the mast cell and the histamine H1 receptor, which is a critical pathway in the immediate allergic response.
Interactive Table: Comparative Pharmacological Profile of Nedocromil(2-) and Ketotifen
| Feature | Nedocromil(2-) | Ketotifen |
|---|---|---|
| Primary Mechanism | Mast cell stabilization; Inhibition of multiple inflammatory cells | H1-receptor antagonism; Mast cell stabilization |
| Antihistamine Activity | No drugbank.comnih.gov | Yes (Non-competitive H1-antagonist) nih.gov |
| Affected Cells | Mast cells, eosinophils, neutrophils, macrophages, monocytes, platelets drugbank.comnih.gov | Mast cells |
| Neuronal Effects | Inhibits axon reflexes and release of sensory neuropeptides drugbank.comnih.govnih.gov | Not a primary mechanism |
| Clinical Efficacy (Ocular Itching) | No significant difference from placebo in one study nih.govarvojournals.org | Significantly more effective than Nedocromil and placebo nih.govarvojournals.org |
Pemirolast
Pemirolast is a mast cell stabilizer that, like Nedocromil(2-), acts as an anti-allergic agent by inhibiting the release of inflammatory mediators from mast cells. wikipedia.orgnih.gov Its mechanism is thought to involve the prevention of calcium influx into mast cells following antigen stimulation, a crucial step for degranulation. wikipedia.org
Direct comparative studies between Nedocromil(2-) and Pemirolast have yielded nuanced results. In an in vitro study on human conjunctival mast cells, Pemirolast (at concentrations from 100 nM to 1 mM) did not produce a significant inhibition of histamine release. nih.gov In the same study, Nedocromil(2-) provided a modest but statistically significant inhibition of 28% at a concentration of 100 µM with a 1-minute exposure time before allergen challenge. nih.gov
However, in a clinical setting for the treatment of seasonal allergic conjunctivitis, a randomized, double-masked trial found no significant differences between 0.1% pemirolast potassium and 2% nedocromil sodium in controlling the signs and symptoms of allergic conjunctivitis, including redness, itching, and swelling. nih.gov A notable finding from this study was that Pemirolast was rated as significantly more comfortable by patients at each evaluation visit. nih.gov Furthermore, a significantly higher percentage of participants in the pemirolast group reported experiencing no symptoms at work or school compared to the nedocromil group (58% vs. 28%). nih.gov
Interactive Table: Comparative Analysis of Nedocromil(2-) and Pemirolast
| Feature | Nedocromil(2-) | Pemirolast |
|---|---|---|
| Primary Mechanism | Mast cell stabilizer nih.gov | Mast cell stabilizer wikipedia.org |
| Proposed Action | Broad inhibition of inflammatory cells and mediators drugbank.com | Prevents calcium influx into mast cells wikipedia.org |
| In Vitro Histamine Release Inhibition (Human Conjunctival Mast Cells) | 28% inhibition at 100 µM nih.gov | No significant inhibition nih.gov |
| Clinical Efficacy (Allergic Conjunctivitis) | Equivalent to Pemirolast nih.gov | Equivalent to Nedocromil(2-) nih.gov |
| Patient Comfort (Ocular) | Less comfortable than Pemirolast nih.gov | Significantly more comfortable than Nedocromil(2-) nih.gov |
Unresolved Mechanisms and Future Research Frontiers for Nedocromil 2
Further Elucidation of Incompletely Defined Mechanisms of Action
The established primary mechanism of Nedocromil(2-) involves the stabilization of mast cells, which prevents the release of inflammatory mediators like histamine (B1213489), tryptase, prostaglandins, and leukotrienes. wikipedia.org However, its therapeutic effects are believed to stem from a wider range of activities that are not yet fully characterized. nih.govnih.gov
A significant, yet incompletely understood, aspect of its action is the inhibition of chloride ion flux in various cell types, including mast cells, neurons, and epithelial cells. nih.gov This inhibition of chloride channels may represent a unifying hypothesis that explains the compound's broad effects, from preventing mast cell degranulation to modulating neuronal activation. nih.gov The precise nature of this interaction with different chloride channel subtypes and the downstream consequences of this inhibition require more detailed investigation.
Furthermore, Nedocromil(2-) appears to interfere with neurogenic inflammation. nih.gov Evidence suggests it can inhibit the activation of airway sensory nerves and block the release of sensory neuropeptides such as substance P, neurokinin A, and calcitonin gene-related peptide. nih.govnih.gov The exact molecular pathways through which Nedocromil(2-) exerts this influence on sensory nerves are not fully defined and represent a critical area for future studies. nih.gov While it is known to inhibit a variety of inflammatory cells beyond mast cells, the specific signaling cascades within these cells that are modulated by the compound remain to be elucidated. nih.gov
Identification of Novel Cellular and Molecular Targets
Research has established that the effects of Nedocromil(2-) are not limited to mast cells. The compound has been shown to inhibit the activation and mediator release from a diverse population of inflammatory cells, including eosinophils, macrophages, neutrophils, monocytes, and platelets. nih.gov This indicates a broader range of cellular targets than initially recognized. A key frontier for research is the identification of the specific molecular structures (e.g., receptors, enzymes, ion channels) on these diverse cell types with which Nedocromil(2-) interacts.
Future research should focus on:
Receptor Mapping: Identifying specific membrane or intracellular receptors on neutrophils, eosinophils, and macrophages that bind to Nedocromil(2-).
Ion Channel Specificity: Characterizing the subtypes of chloride channels that are most sensitive to Nedocromil(2-) on different cell types, such as epithelial cells and neurons. nih.gov
Enzymatic Inhibition: Investigating whether Nedocromil(2-) directly inhibits key enzymes in the inflammatory cascade, such as those in the lipoxygenase and cyclo-oxygenase pathways through which mediators are synthesized. nih.gov
Discovering these novel targets will not only clarify the compound's mechanism but could also open new avenues for therapeutic applications.
Investigation into Differential Cellular Responsiveness
A notable feature of Nedocromil(2-) is its variable efficacy on mast cells from different anatomical locations and species. nih.gov This differential responsiveness underscores the heterogeneity of mast cells and suggests that the local microenvironment or intrinsic cellular differences can significantly alter the drug's activity.
For instance, studies have demonstrated that Nedocromil(2-) effectively inhibits histamine release from human mast cells obtained by bronchoalveolar lavage (BAL) and, to a lesser extent, from dispersed lung parenchyma. nih.gov In contrast, it is completely ineffective against mast cells from mice and shows limited activity against hamster peritoneal mast cells. nih.gov This variability highlights the need for further investigation into the factors governing these differences, which could include variations in receptor expression, ion channel composition, or intracellular signaling pathways among mast cell populations. Understanding the basis for this differential responsiveness is crucial for predicting its therapeutic efficacy in different allergic diseases and patient populations.
| Cell Type / Location | Responsiveness to Nedocromil(2-) | Reference |
|---|---|---|
| Human Bronchoalveolar Lavage (BAL) Mast Cells | Inhibits histamine release | nih.gov |
| Human Dispersed Lung Parenchyma Mast Cells | Less effective inhibition of histamine release | nih.gov |
| Rat Peritoneal Mast Cells | Inhibits histamine release | nih.gov |
| Hamster Peritoneal Mast Cells | Less active | nih.gov |
| Mouse Peritoneal Mast Cells | Ineffective | nih.gov |
| Human Basophil Leucocytes | Unresponsive | nih.gov |
| Rat Intestinal Mast Cells | Unresponsive | nih.gov |
Addressing Tachyphylaxis in Specific Cellular Contexts
Tachyphylaxis, the rapid diminution of response to a drug after repeated administration, has been observed with Nedocromil(2-) in specific experimental settings. nih.gov This phenomenon is not universal across all target cells, suggesting context-dependent mechanisms of desensitization.
Specifically, tachyphylaxis was noted when Nedocromil(2-) was used on dispersed human lung mast cells and rat peritoneal mast cells. nih.govnih.gov Conversely, mast cells obtained through bronchoalveolar lavage did not exhibit this rapid loss of responsiveness. nih.govnih.gov This discrepancy is of significant clinical and mechanistic interest. Future research is needed to understand the molecular basis for this differential tachyphylaxis. Investigations could explore whether it is due to receptor downregulation, uncoupling of signaling pathways, or other adaptive cellular responses that are specific to certain mast cell subtypes or experimental conditions. Addressing this issue is vital for optimizing therapeutic strategies and maintaining drug efficacy over time.
| Cell Type / Location | Tachyphylaxis Observed | Reference |
|---|---|---|
| Human Dispersed Lung Mast Cells | Yes | nih.govnih.gov |
| Human Bronchoalveolar Lavage (BAL) Mast Cells | No | nih.govnih.gov |
| Rat Peritoneal Mast Cells | Yes | nih.gov |
Exploration of Broader Immunomodulatory Effects Beyond Mast Cell Stabilization
The anti-inflammatory properties of Nedocromil(2-) extend well beyond the stabilization of mast cells. nih.gov The compound modulates the function of a wide array of immune cells and pathways, and a full understanding of these broader immunomodulatory effects is a key research frontier.
Key areas of exploration include:
Inhibition of Multiple Inflammatory Cells: Nedocromil(2-) has been shown to inhibit the in-vitro activation of eosinophils, neutrophils, macrophages, monocytes, and platelets. nih.gov Further research is needed to define the in-vivo relevance of these effects and the specific mechanisms by which Nedocromil(2-) suppresses the functions of each of these cell types, such as chemotaxis, adhesion, and mediator synthesis.
Modulation of Neuro-Immune Interactions: The ability of Nedocromil(2-) to inhibit the release of neuropeptides from sensory nerves points to a role in the complex interplay between the nervous and immune systems. nih.govnih.gov Exploring this neuro-immunomodulatory axis could reveal novel therapeutic applications for conditions with a neurogenic inflammatory component.
Effects on Epithelial Cell Function: By potentially modulating chloride channels on bronchial epithelial cells, Nedocromil(2-) may influence epithelial barrier function, mucus production, and the release of pro-inflammatory cytokines, aspects that warrant deeper investigation. nih.govnih.gov
A comprehensive characterization of these broader effects will provide a more complete picture of the therapeutic profile of Nedocromil(2-) and could identify new opportunities for its use in a wider range of inflammatory disorders.
Q & A
Basic: What methodological considerations are critical when designing randomized controlled trials (RCTs) to evaluate nedocromil(2-) efficacy in asthma management?
RCTs investigating nedocromil(2-) must prioritize randomization , blinding , and follow-up completeness to minimize bias. For example, Edwards and Stevens (as cited in ) employed double-blind, placebo-controlled RCTs but faced limitations in reporting follow-up duration and patient retention rates. Researchers should:
- Use electronic adherence monitoring (e.g., Nebulizer Chronolog) to quantify real-world usage patterns and avoid reliance on self-reported data, which may overestimate compliance .
- Predefine statistical power calculations to ensure sample sizes are adequate for detecting clinically meaningful effects .
- Include standardized outcome measures (e.g., exacerbation frequency, lung function metrics) aligned with guidelines like GINA (Global Initiative for Asthma) to enhance comparability across studies .
Advanced: How can meta-analyses address contradictions in nedocromil(2-) efficacy data across heterogeneous clinical trials?
Meta-analyses must rigorously address heterogeneity by:
- Applying strict inclusion criteria (e.g., limiting analysis to double-blind, placebo-controlled RCTs with comparable dosing regimens) .
- Using random-effects models to account for variability in study populations and designs. For instance, aggregation of non-significant trials may reveal statistically significant benefits due to increased statistical power .
- Conducting subgroup analyses to evaluate differential effects (e.g., nedocromil(2-) efficacy in patients on baseline inhaled corticosteroids vs. those on bronchodilators alone) .
- Reporting sensitivity analyses to assess the impact of missing data or study quality (e.g., risk of bias via Cochrane Collaboration tools) .
Basic: What are the limitations of current methods for measuring adherence to nedocromil(2-) in long-term asthma studies?
Common adherence metrics include electronic monitoring (Nebulizer Chronolog), canister weight changes , and patient questionnaires . However:
- Electronic devices may underestimate adherence due to "dumping" (actuation without inhalation), as observed in a study where mean daily doses via Nebulizer Chronolog (2.1±1.3) diverged from canister weight measurements (5.3±2.1) .
- Questionnaires tend to overreport compliance (7.5±1.3 daily uses vs. 4.2±2.6 via electronic monitoring) due to recall bias .
- Recommendation : Combine objective metrics (e.g., electronic monitoring) with biomarker validation (e.g., serum drug levels) to improve accuracy .
Advanced: How can predictive modeling improve the identification of patient subgroups benefiting most from nedocromil(2-) therapy?
Leverage longitudinal datasets like the Childhood Asthma Management Program (CAMP), which followed 1,041 children with asthma for 4 years across three treatment arms (budesonide, nedocromil, placebo) .
- Apply machine learning algorithms (e.g., decision trees, logistic regression) to identify baseline predictors (e.g., eosinophil counts, exacerbation history) associated with nedocromil(2-) response.
- Validate models externally using independent cohorts to ensure generalizability .
- Incorporate time-varying covariates (e.g., adherence trends, environmental exposures) to account for dynamic treatment effects .
Basic: What statistical approaches are recommended for handling missing data in nedocromil(2-) clinical trials?
- Multiple imputation : Addresses missing adherence or outcome data by creating plausible values based on observed variables .
- Intention-to-treat (ITT) analysis : Preserves randomization benefits by including all enrolled participants, regardless of protocol deviations .
- Mixed-effects models : Accommodate incomplete longitudinal data (e.g., dropouts in CAMP) by modeling individual trajectories .
Advanced: How does the inclusion of non-adherent patients impact the interpretation of nedocromil(2-) trial outcomes?
Non-adherence introduces dilution bias , potentially masking true treatment effects. Mitigation strategies include:
- Per-protocol analyses : Restrict analysis to participants meeting predefined adherence thresholds (e.g., ≥60% days with 6–10 actuations) .
- Causal inference methods : Use inverse probability weighting to adjust for adherence-related confounders .
- Pharmacokinetic-pharmacodynamic (PK-PD) modeling : Relate observed drug exposure (e.g., plasma levels) to clinical outcomes, bypassing self-reported adherence .
Basic: What ethical and practical considerations arise when recruiting pediatric populations for nedocromil(2-) studies?
- Informed consent : Ensure age-appropriate assent procedures and parental/guardian consent, as implemented in CAMP .
- Retention strategies : Use reminders, incentives, and simplified dosing regimens to reduce dropout rates .
- Safety monitoring : Prioritize real-time adverse event tracking, particularly for growth effects in long-term studies .
Advanced: How can researchers optimize the reproducibility of preclinical nedocromil(2-) studies?
- Detailed protocol reporting : Specify synthesis methods, purity criteria (e.g., HPLC validation), and storage conditions to minimize batch variability .
- Open data practices : Share raw datasets (e.g., spectral data, assay results) in public repositories for independent validation .
- Standardized in vitro models : Use primary human airway epithelial cells rather than immortalized lines to better recapitulate asthma pathophysiology .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
